![molecular formula C20H22F3NO3 B14189770 Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) CAS No. 918650-78-9](/img/structure/B14189770.png)
Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves complex reactions such as free radical cyclization cascades and proton quantum tunneling, which help in constructing polycyclic benzofuran compounds with high yield and fewer side reactions . Specific synthetic routes for Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) would likely involve similar advanced techniques to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as microwave-assisted synthesis (MWI) have been employed to produce benzofuran derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its action in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities and used in various therapeutic applications.
Trifluoroacetic acid derivatives: Used in chemical synthesis and as solvents due to their unique properties.
Uniqueness
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is unique due to its combination of trifluoroacetic acid and benzofuran moieties, which confer both stability and diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918650-78-9 |
|---|---|
Formule moléculaire |
C20H22F3NO3 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H21NO.C2HF3O2/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18;3-2(4,5)1(6)7/h1-5,13,19H,6-12H2;(H,6,7) |
Clé InChI |
CXPQXCGFJDNHNR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


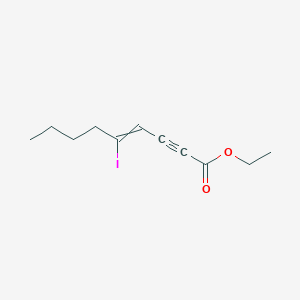
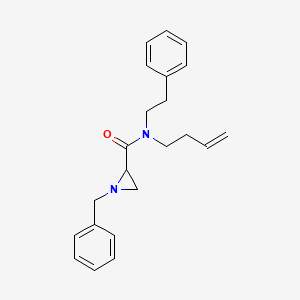
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
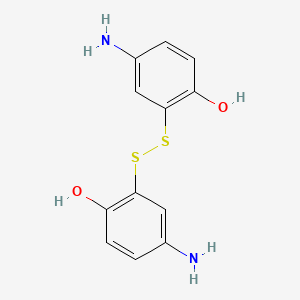
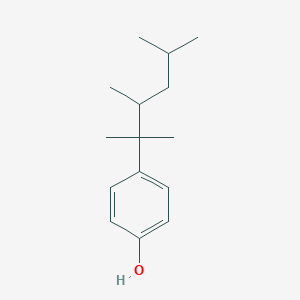
stannane](/img/structure/B14189732.png)



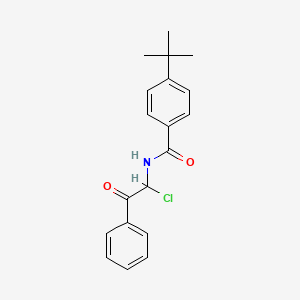
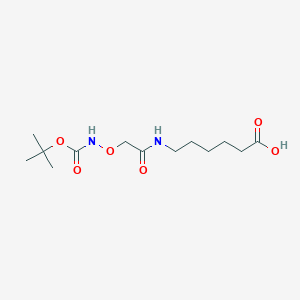

![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
